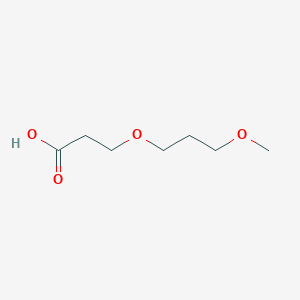

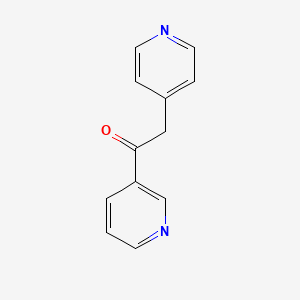

![molecular formula C19H20N4O3S B2508215 3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251618-75-3](/img/structure/B2508215.png)

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to be a complex molecule with multiple heterocyclic components, including isoquinoline and isothiazolo[4,3-d]pyrimidine moieties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and structural analysis of related heterocyclic compounds, which can be extrapolated to understand the compound of interest.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting with basic building blocks. For instance, the synthesis of 3-arylamino-1,2-dihydro-1-isoquinolones, as mentioned in the first paper, begins with the condensation of 2-cyanomethylbenzoic acid with arylamines, followed by isonicotinoylation and quaternization to form pyridinium salts. These salts undergo intramolecular conjugated addition to form spiro compounds . Similarly, thiazolo[3,2-a]pyrimidines are synthesized from 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones and methyl chloroacetate in boiling toluene . These methods suggest that the synthesis of the compound of interest would likely involve a series of condensation, substitution, and cyclization reactions.

Molecular Structure Analysis

The structure of heterocyclic compounds is often confirmed using spectroscopic methods such as NMR, IR, and UV, as well as X-ray crystallography . For the compound , similar analytical techniques would be employed to elucidate its molecular structure. The presence of multiple rings and functional groups would result in a complex NMR spectrum, while the crystal structure would provide definitive information about the arrangement of atoms in the molecule.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is influenced by the presence of various functional groups and the electronic nature of the rings. The papers describe the formation of spiro compounds through intramolecular reactions , and the synthesis of pyrimidine derivatives . These reactions are indicative of the potential reactivity of the compound of interest, which may include nucleophilic addition, electrophilic substitution, and ring-closure reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The presence of different substituents and heteroatoms affects properties such as solubility, melting point, and stability. The papers do not provide specific data on these properties, but it can be inferred that the compound of interest would have unique properties due to its complex structure, which would need to be characterized through experimental studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds within the isoquinoline and pyrimidine families have been synthesized for their potential biological activities. For instance, new antiproliferative compounds, including pyridoisoquinolindiones and dihydrothienoquinolindiones, have been designed based on molecular models aligning common substructures with known anticancer agents. These compounds have shown potent cytotoxic activity against human cancer cell lines, with some displaying significant in vitro cytotoxic activity and DNA-binding capabilities, suggesting a mechanism involving topoisomerases (Bolognese et al., 2004)[https://consensus.app/papers/antitumor-agents-design-synthesis-evaluation-bolognese/d6932647b1435b41a0e35d1fe2f45d57/?utm_source=chatgpt].

Similarly, derivatives of quinazolin-2,4-dione have been synthesized and evaluated for their antibacterial activity, demonstrating interesting pharmacological properties towards bacteria (Hassan et al., 2012)[https://consensus.app/papers/synthesis-biologically-hassan/3689f683eb2055bd972fdf4c920fecf5/?utm_source=chatgpt]. These studies highlight the potential of isoquinoline and pyrimidine derivatives in the development of new therapeutic agents.

Material Science Applications

In the realm of material sciences, isoquinoline and pyrimidine derivatives have been explored for their antioxidant properties in lubricating greases. For example, certain quinolinone derivatives have been synthesized and shown to improve the oxidative stability of lubricating greases, demonstrating the potential of these compounds in enhancing the performance and lifespan of lubricating materials (Hussein et al., 2016)[https://consensus.app/papers/synthesis-evaluation-4hydroxy-quinolinone-derivatives-hussein/658ac674dd47524ab5140da00137d52f/?utm_source=chatgpt].

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-11(2)9-23-17(24)15-14(20-19(23)26)16(27-21-15)18(25)22-8-7-12-5-3-4-6-13(12)10-22/h3-6,11H,7-10H2,1-2H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGINSGYPUIRJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

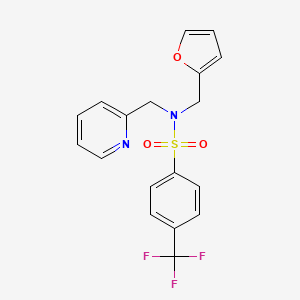

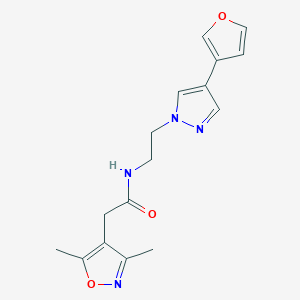

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-propyl-1,3-thiazole-5-carboxamide;trihydrochloride](/img/structure/B2508141.png)

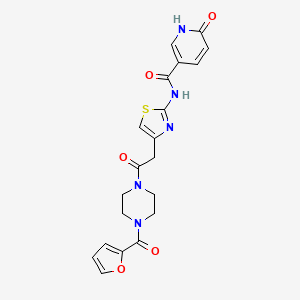

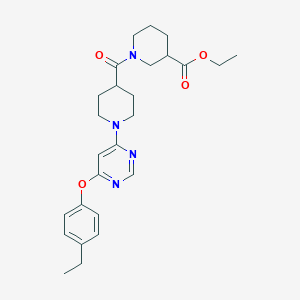

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)

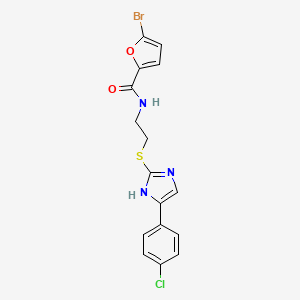

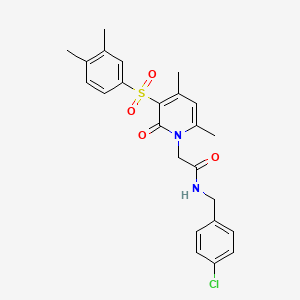

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2508146.png)

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazin-6-yl acetate](/img/structure/B2508155.png)